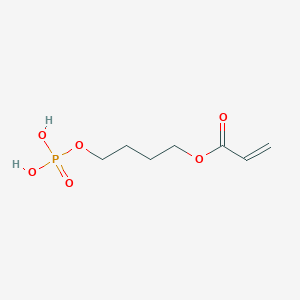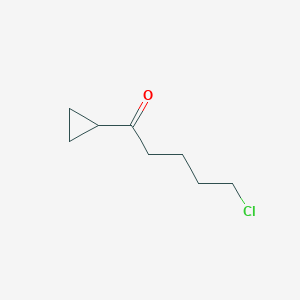
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid is an organic compound characterized by its unique structure, which includes a cyclopentene ring and multiple conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid can be achieved through several synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . This reaction typically requires the presence of a base such as triethylamine and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, bromination, and hydrazonation to achieve the final product .
化学反応の分析
Types of Reactions
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, saturated hydrocarbons, and substituted cyclopentene derivatives .
科学的研究の応用
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)propanoic acid
- 4-(Cyclopent-1-en-1-yl)benzoic acid
- (Cyclopent-1-en-1-yl)boronic acid
Uniqueness
9-(Cyclopent-1-EN-1-YL)-3,7-dimethylnona-2,4,6,8-tetraenoic acid is unique due to its extended conjugated system and the presence of a cyclopentene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
特性
CAS番号 |
102841-47-4 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC名 |
9-(cyclopenten-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C16H20O2/c1-13(10-11-15-8-3-4-9-15)6-5-7-14(2)12-16(17)18/h5-8,10-12H,3-4,9H2,1-2H3,(H,17,18) |
InChIキー |
AIIIMBJCEWNWBE-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC1=CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


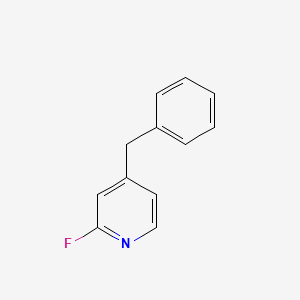
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)


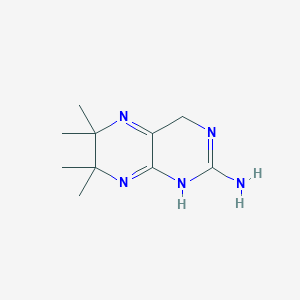
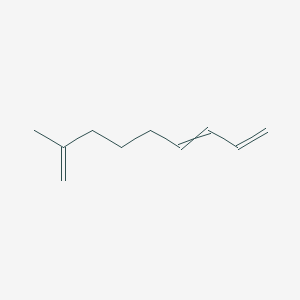

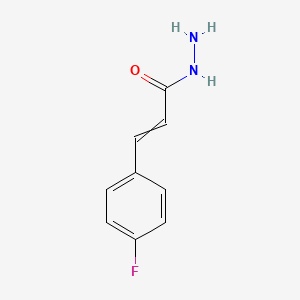
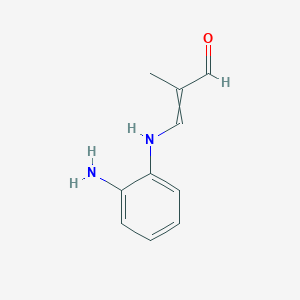
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
